molecular formula C13H7F3N2O2 B12592900 2-Nitro-6-(trifluoromethyl)-9H-carbazole CAS No. 872604-16-5

2-Nitro-6-(trifluoromethyl)-9H-carbazole

Cat. No.: B12592900
CAS No.: 872604-16-5
M. Wt: 280.20 g/mol
InChI Key: OYDVECVTGPXUTO-UHFFFAOYSA-N
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Description

Evolution of Carbazole (B46965) Research: From Parent Structures to Complex Substituted Analogues

The journey of carbazole chemistry began with the isolation of the parent compound, 9H-carbazole, from coal tar. crimsonpublishers.com This tricyclic aromatic heterocycle, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, initially garnered interest for its presence in natural products and its use in the dye industry. nih.gov Early research primarily focused on the fundamental reactivity of the unsubstituted carbazole ring, establishing its aromatic character and the reactivity of the nitrogen atom and the peripheral carbon positions.

Over the decades, the focus has shifted dramatically towards the synthesis and study of complex substituted carbazole analogues. nih.govnih.gov This evolution was propelled by the realization that the electronic and photophysical properties of the carbazole core could be finely tuned through the introduction of various functional groups at specific positions. nih.govresearchgate.net Synthetic methodologies have advanced significantly, moving from classical methods like the Borsche–Drechsel synthesis to modern transition-metal-catalyzed cross-coupling reactions, C-H activation, and cyclization strategies, enabling the construction of a vast library of functionalized carbazoles with unprecedented precision and diversity. nih.govnih.gov These developments have paved the way for the exploration of carbazoles in high-performance applications, including organic light-emitting diodes (OLEDs), solar cells, and as host materials for phosphorescent emitters. crimsonpublishers.comacs.orgrsc.org

Significance of Nitro and Trifluoromethyl Functionalities in Aromatic Heterocycles

The strategic placement of electron-withdrawing groups on aromatic and heteroaromatic rings is a cornerstone of modern medicinal chemistry and materials science. Among the most potent and widely utilized electron-withdrawing functionalities are the nitro (NO₂) and trifluoromethyl (CF₃) groups. Their incorporation into the carbazole framework, as seen in 2-Nitro-6-(trifluoromethyl)-9H-carbazole , is expected to profoundly modulate the intrinsic properties of the parent molecule.

Electronic Perturbations Induced by Nitro Groups

The nitro group is a powerful electron-withdrawing substituent due to both inductive and resonance effects. Its presence on an aromatic ring significantly lowers the electron density of the π-system. nih.gov This electronic perturbation has several important consequences:

Increased Electron Affinity: The electron-deficient nature of nitro-substituted aromatics enhances their ability to accept electrons, making them suitable candidates for n-type semiconductor materials.

Modified Reactivity: The deactivation of the aromatic ring towards electrophilic substitution and activation towards nucleophilic aromatic substitution opens up new avenues for further functionalization.

Altered Photophysical Properties: The strong intramolecular charge transfer (ICT) character induced by the nitro group can lead to significant changes in absorption and emission spectra, often resulting in red-shifted fluorescence and altered quantum yields. nih.govacs.org

Enhanced Intermolecular Interactions: The polarized nature of the nitro group can facilitate strong intermolecular interactions, such as dipole-dipole and hydrogen bonding, influencing crystal packing and solid-state properties. nih.gov

Influence of Trifluoromethyl Groups on Molecular Properties and Reactivity

The trifluoromethyl group (CF₃) is another key electron-withdrawing substituent, albeit with a different electronic profile compared to the nitro group. Its influence stems primarily from the strong inductive effect of the three fluorine atoms. Key impacts of the trifluoromethyl group include:

High Electronegativity and Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can be advantageous in certain applications, while its high electronegativity contributes to its strong electron-withdrawing nature.

Metabolic Stability: The robustness of the C-F bond often imparts enhanced metabolic stability to molecules containing a trifluoromethyl group, a desirable trait in medicinal chemistry.

Modulation of Electronic Properties: Similar to the nitro group, the CF₃ group lowers the HOMO and LUMO energy levels of the aromatic system, affecting its electronic and photophysical behavior.

Steric Effects: The bulkiness of the trifluoromethyl group can influence the conformation of the molecule and hinder certain chemical reactions.

Contextualizing this compound within Contemporary Organic and Materials Science Research

While specific research dedicated solely to This compound is not extensively documented in publicly available literature, its structure places it at the intersection of several active areas of research. The combination of a well-established photo- and electro-active carbazole core with two distinct and powerful electron-withdrawing groups suggests its potential utility in the following areas:

Organic Electronics: The anticipated low-lying LUMO energy level, a consequence of the nitro and trifluoromethyl substituents, makes this compound a potential candidate for an electron-transporting or host material in OLEDs. The high thermal and electrochemical stability often associated with functionalized carbazoles would be a crucial asset in this context. acs.orgrsc.org

Photocatalysis and Sensing: The modulated electronic properties and potential for intramolecular charge transfer upon photoexcitation could be harnessed in the design of novel photocatalysts or fluorescent sensors. The nitroaromatic moiety is a known quencher of fluorescence, which could be exploited in "turn-on" sensing mechanisms.

Advanced Intermediates in Synthesis: The presence of the nitro group offers a handle for further chemical transformations. For instance, its reduction to an amino group would yield a highly functionalized diamine-substituted carbazole, a valuable building block for the synthesis of more complex molecular architectures, including polymers and macrocycles.

The study of This compound and its isomers would provide valuable insights into the synergistic or antagonistic effects of co-existing nitro and trifluoromethyl groups on the carbazole scaffold. Such knowledge is crucial for the rational design of next-generation organic materials with precisely controlled properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872604-16-5

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

IUPAC Name

2-nitro-6-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(18(19)20)6-12(9)17-11/h1-6,17H

InChI Key

OYDVECVTGPXUTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for Functionalized Carbazole Systems

Direct Functionalization Approaches

The introduction of substituents onto a pre-existing carbazole (B46965) ring is a primary strategy for the synthesis of functionalized derivatives. This approach relies on the inherent reactivity of the carbazole nucleus and the directing effects of the substituents present.

Regioselective Nitration of Trifluoromethyl-Substituted Carbazole Precursors

The synthesis of 2-Nitro-6-(trifluoromethyl)-9H-carbazole can be envisioned through the direct nitration of a 4-(trifluoromethyl)-9H-carbazole precursor. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and acts as a deactivating meta-director in electrophilic aromatic substitution reactions. nih.govyoutube.com Conversely, the nitrogen atom of the carbazole ring is an activating ortho-, para-director. The outcome of the nitration is therefore dependent on the interplay between these two directing groups.

In the case of 4-(trifluoromethyl)-9H-carbazole, the positions ortho and para to the activating nitrogen atom are C1, C3, C5, and C8. The positions meta to the deactivating -CF3 group (located at C-4) are C-2 and C-6. Therefore, the nitration is expected to be directed to the positions activated by the amine and not strongly deactivated by the trifluoromethyl group. The C-2 and C-6 positions are meta to the CF3 group, making them less deactivated than the ortho (C3, C5) or para positions. Given the steric hindrance at C-5 and the electronic deactivation at C-3 (ortho to -CF3), the nitration is regioselectively favored at the C-2 or C-6 position. Standard nitrating agents, such as nitric acid in a sulfuric acid medium or milder reagents like copper(II) nitrate (B79036) in acetic anhydride, can be employed for this transformation. epfl.ch

Table 1: Regioselective Nitration of 4-(Trifluoromethyl)-9H-carbazole

Precursor Reagents Expected Product Key Observations
4-(Trifluoromethyl)-9H-carbazole HNO₃ / H₂SO₄ This compound The -CF₃ group is a meta-director, while the carbazole nitrogen is an ortho, para-director.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on Carbazole Scaffolds

Electrophilic Aromatic Substitution: The carbazole ring system is generally susceptible to electrophilic attack due to its electron-rich nature. researchgate.net However, the presence of both a deactivating nitro group and a deactivating trifluoromethyl group in this compound renders the aromatic rings significantly electron-deficient. Further electrophilic substitution on this scaffold would be challenging and require harsh reaction conditions. If such a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The carbazole nitrogen directs to the remaining open ortho/para positions (C8, C4), the nitro group directs meta (C4, C8), and the trifluoromethyl group directs meta (C8, C4). Thus, any further electrophilic attack would be strongly directed to the C-4 and C-8 positions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring system makes it a candidate for nucleophilic aromatic substitution. nih.gov The nitro group is a strong activating group for SNAr reactions, stabilizing the negatively charged Meisenheimer complex intermediate. nih.govrsc.org A nucleophile could potentially displace the nitro group itself or another suitable leaving group on the ring. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a σ-adduct, followed by the departure of the leaving group. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl group would further facilitate this type of reaction by stabilizing the intermediate.

Ring-Forming Reactions for Carbazole Core Construction

An alternative to functionalizing a pre-formed carbazole is to construct the tricyclic system from appropriately substituted precursors. This approach often provides better control over the final substitution pattern.

Cadogan Reaction Derivatives for 9H-Carbazole Synthesis

The Cadogan reaction is a powerful method for synthesizing carbazoles through the reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents like triphenylphosphine (B44618) or triethyl phosphite. researchgate.netwikipedia.org To synthesize this compound via this method, a plausible precursor would be 2,2'-dinitro-4'-(trifluoromethyl)biphenyl.

The reaction mechanism involves the deoxygenation of one nitro group by the phosphine (B1218219) reagent to generate a nitrene intermediate. aub.edu.lb This nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the carbazole core. researchgate.netresearchgate.net A subsequent nitration might be required if the starting biphenyl (B1667301) is not appropriately dinitrated. For instance, the cyclization of 2-nitro-4'-(trifluoromethyl)biphenyl would yield 4-(trifluoromethyl)-9H-carbazole, which could then be nitrated as described in section 2.1.1. A modified Cadogan reaction using microwave irradiation has been shown to improve yields and shorten reaction times. researchgate.net

Table 2: Cadogan Reaction for Carbazole Synthesis

Precursor Reagent Product Reaction Type
2,2'-Dinitro-4'-(trifluoromethyl)biphenyl Triphenylphosphine (PPh₃) This compound Reductive Cyclization

Ullmann Coupling Strategies for Biphenyl Intermediate Cyclization

The Ullmann coupling reaction is a classic method for the formation of biaryl compounds, which are key intermediates in many carbazole syntheses. researchgate.nettheaic.org A strategy to form this compound could involve the Ullmann coupling of two different aryl halides or the intramolecular cyclization of a diarylamine formed via an Ullmann C-N coupling. nih.govresearchgate.net

A potential route involves the coupling of 1-bromo-2-nitrobenzene (B46134) with 2-amino-4-(trifluoromethyl)aniline to form a 2-amino-2'-nitro-4'-(trifluoromethyl)diphenylamine intermediate. This intermediate can then undergo intramolecular cyclization, often under palladium catalysis, to yield the target carbazole. researchgate.netorganic-chemistry.org The cyclization step is a form of dehydrogenative coupling (C-H/N-H activation). organic-chemistry.org

Table 3: Ullmann Coupling and Cyclization Strategy

Reactant 1 Reactant 2 Intermediate Product
1-Bromo-2-nitrobenzene 2-Amino-4-(trifluoromethyl)aniline 2-Amino-2'-nitro-4'-(trifluoromethyl)diphenylamine This compound

Tauber Carbazole Synthesis and Related Cyclization Protocols

The Tauber carbazole synthesis and related methods involve the cyclization of N-aryl-2-aminobiphenyls or their derivatives at high temperatures, often with an acid catalyst like phosphoric acid. google.comgoogle.com The key step is the intramolecular electrophilic attack of one aryl ring by a reactive species generated from the other, followed by elimination to form the pyrrole (B145914) ring of the carbazole.

To apply this to the synthesis of this compound, one could start with a 2-amino-2'-nitro-4'-(trifluoromethyl)diphenylamine intermediate, similar to the one proposed in the Ullmann strategy. Heating this precursor in the presence of an acid would promote cyclization to furnish the desired product. The reaction conditions must be carefully controlled to avoid undesired side reactions. This method is particularly useful for producing carbazoles with specific substitution patterns that are difficult to achieve through direct functionalization. google.comgoogle.com

Cross-Coupling Reactions for Advanced Carbazole Architectures

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the construction of advanced carbazole systems, palladium-catalyzed reactions are particularly prominent.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds. libretexts.org It is particularly effective for the synthesis of biaryl compounds, making it an ideal method for introducing aryl substituents onto a pre-existing carbazole framework. mdpi.com The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgnih.gov In the context of synthesizing derivatives of this compound, this reaction would be employed to introduce an aryl group at a specific position, for instance, by coupling an arylboronic acid with a halogenated 2-nitro-6-(trifluoromethyl)-carbazole precursor.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. yonedalabs.com Palladium complexes with bulky, electron-rich phosphine ligands are often employed to achieve high catalytic activity. rsc.org For challenging substrates, such as nitrogen-rich heterocycles, specialized precatalysts have been developed to overcome issues like catalyst inhibition and to allow reactions to proceed under mild conditions. nih.gov The reaction tolerates a wide variety of functional groups, which is crucial when dealing with a molecule containing both nitro and trifluoromethyl groups. nih.gov

Research has demonstrated the successful application of Suzuki-Miyaura coupling for preparing various aryl-substituted carbazoles. For example, 6-aryl-1,4-dimethyl-9H-carbazoles have been synthesized via a palladium-catalyzed reaction between 1,4-dimethyl-9H-carbazole-6-boronic acid and various (hetero)aryl halides. nih.gov Similarly, N-protected-3-aryl/heteroaryl carbazoles were efficiently synthesized using a bimetallic Pd-Cu nanoparticle catalyst for the coupling of N-protected-3-bromo-carbazoles with aryl/heteroaryl boronic acids. rsc.org These examples underscore the utility of this method for creating aryl-substituted carbazole architectures that could be analogous to derivatives of this compound.

Table 1: Exemplary Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Carbazole Derivatives

SubstratesCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
N-protected-3-bromo-carbazole + Arylboronic acidPd-Cu@rGOK₂CO₃Toluene/H₂O80up to 98 rsc.org
6-Bromo-1,4-dimethyl-9H-carbazole + (Hetero)arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100- nih.gov
3-Chloroindazole + 5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100- nih.gov
Aryl Halide + Phenylboronic acidPd@CzMOPK₂CO₃Toluene/H₂O80up to 99 rsc.org

Once the carbazole core is synthesized, the nitrogen atom (at position 9) provides a key handle for further functionalization. N-alkylation and N-arylation reactions are used to introduce a wide range of substituents, which can significantly modify the electronic and physical properties of the molecule.

N-Alkylation is commonly achieved by reacting the carbazole with an alkyl halide in the presence of a base. tsijournals.com Traditional methods often require harsh conditions, but modern protocols, such as those using microwave irradiation in "dry media" (e.g., on a solid support like potassium carbonate), can dramatically accelerate the reaction, leading to high yields of N-alkylated products in minutes. researchgate.netresearchgate.net This approach offers a fast, efficient, and often solvent-free route for N-alkylation. researchgate.net The choice of base and solvent system can influence the regioselectivity of alkylation in related N-heterocyclic systems like indazoles, a principle that can be extended to carbazole chemistry. beilstein-journals.org Acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed as an alternative to base-promoted alkylations. semanticscholar.org

N-Arylation introduces an aromatic ring onto the carbazole nitrogen, a transformation typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction has become a cornerstone for forming C-N bonds. preprints.org More recently, transition-metal-free methods have emerged as sustainable alternatives. For instance, a facile synthesis of N-arylated carbazoles has been described through the ladderization of fluorinated oligophenylenes, triggered by an electronic transfer from dimsyl anions. rsc.orgnih.gov

Table 2: Conditions for N-Alkylation and N-Arylation of Carbazoles

Reaction TypeReagentsConditionsProductReference
N-AlkylationCarbazole, Alkyl Halide, K₂CO₃Microwave Irradiation (dry media)N-Alkyl Carbazole researchgate.net
N-AcylationPolymer-supported carbazolyl anion, Acyl ChloridesMild conditionsN-Acyl Carbazole tsijournals.com
N-ArylationFluorinated oligophenylenes, Dimsyl anion (NaH/DMSO)25-100 °CN-Aryl Carbazole rsc.orgnih.gov

Emerging Synthetic Paradigms

The field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable, efficient, and novel reaction pathways. For carbazole synthesis, several emerging paradigms are gaining prominence, offering alternatives to traditional, often harsh, synthetic methods.

Photocatalysis, particularly using visible light, has emerged as a powerful and green tool for organic synthesis. acs.org This approach utilizes light to generate highly reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve with conventional thermal methods. For carbazole synthesis, photostimulated reactions can be used to facilitate the key C-N bond-forming cyclization step.

One such strategy involves a merged visible-light photoredox and palladium-catalyzed process for the intramolecular C-H bond amination of N-substituted 2-amidobiaryls to form carbazoles. acs.org Another approach is the photostimulated SRN1 (substitution nucleophilic radicalic, unimolecular) reaction of 2'-halo-[1,1'-biphenyl]-2-amines, which proceeds under mild, transition-metal-free conditions to yield substituted 9H-carbazoles. researchgate.net Carbazole-based photocatalysts have themselves been developed to drive other organic transformations, highlighting the unique photophysical properties of this heterocyclic system. rsc.org These light-induced methods represent a significant advance, offering energy-efficient pathways to complex molecules like this compound. researchgate.net

Microwave-assisted organic synthesis has become a mainstream technique for accelerating a wide range of chemical reactions. benthamdirect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving product yields and purity. tandfonline.comorganic-chemistry.org This technology is highly effective for the synthesis of carbazole derivatives.

Key applications include the Cadogan cyclization of nitrobiphenyls, where microwave heating can complete the reaction in as little as two minutes with high yields, compared to the 5-12 hours required under conventional heating. tandfonline.com Microwave technology has also been successfully applied to palladium-catalyzed reactions for carbazole synthesis, such as the one-pot tandem Buchwald-Hartwig amination and direct arylation of anilines and 1,2-dihaloarenes. organic-chemistry.org Furthermore, functionalization reactions, such as the formylation and N-alkylation of the carbazole ring, are significantly enhanced by microwave irradiation, providing a rapid and practical route to a variety of derivatives. researchgate.netnih.govnih.gov

While transition-metal catalysis is a powerful tool, the development of metal-free synthetic routes is a key goal in green chemistry to avoid the cost, toxicity, and potential product contamination associated with heavy metals. Several innovative transition-metal-free strategies for synthesizing carbazoles have been reported.

One notable method is an NH₄I-promoted [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org This reaction proceeds under metal-free conditions to assemble a diverse range of functionalized carbazoles with high regioselectivity and good functional group tolerance. organic-chemistry.org Another powerful metal-free approach involves the photolysis of aryl diazoacetates in the presence of carbazole, which enables the direct functionalization of the N-H bond via a carbene insertion reaction induced by visible light. acs.org Additionally, the intramolecular C-N bond formation of 2'-halo-[1,1'-biphenyl]-2-amines can be achieved through a photoinitiated SRN1 mechanism without the need for a transition metal catalyst. researchgate.net These methods provide valuable and more sustainable alternatives for the construction of substituted carbazoles.

Synthetic Challenges and Future Directions in this compound Analogue Preparation

The preparation of this compound and its analogues, while theoretically achievable through the outlined synthetic strategies, is accompanied by several challenges. These challenges are primarily centered around issues of regioselectivity, chemical reactivity, and the practicalities of purification. Nevertheless, these hurdles also create opportunities for future research and the development of more sophisticated synthetic methodologies.

Synthetic Challenges

Regioselectivity: A principal challenge in the synthesis of unsymmetrically substituted carbazoles, such as the target molecule, is the control of regiochemistry. During the Suzuki-Miyaura coupling to form the biphenyl intermediate, the potential for the formation of isomeric products exists if the starting materials are not judiciously selected. Moreover, if the biphenyl precursor contains nitro groups on both aromatic rings, the Cadogan cyclization could potentially yield a mixture of two different carbazole isomers, contingent on which nitro group undergoes reduction and subsequent cyclization. The electronic and steric influences of the substituents are critical in directing the cyclization, but the formation of a product mixture is a frequent outcome that necessitates meticulous purification.

Reactivity: The presence of two potent electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, on the biphenyl precursor can markedly influence its reactivity. rhhz.net These groups deactivate the aromatic rings, thereby rendering the C-H bond activation essential for cyclization more arduous. rhhz.net Consequently, more stringent reaction conditions, such as elevated temperatures and prolonged reaction times, may be required to drive the Cadogan reaction to completion. nih.gov Such conditions, however, can escalate the formation of undesired side products and lead to the decomposition of either the starting material or the final product. Recent advancements, such as the use of visible-light-induced photoredox Cadogan cyclizations, can proceed under milder conditions and may present a viable solution to this challenge. rhhz.net

Future Directions

The challenges inherent in the current synthetic strategies for this compound underscore the necessity for developing more efficient and selective methods. Future research in this domain is anticipated to concentrate on several key areas:

Development of Novel Catalytic Systems: A promising direction is the exploration of new and more effective catalysts for both the synthesis of the biphenyl precursor and the subsequent cyclization. For the Suzuki-Miyaura coupling, catalysts exhibiting higher turnover numbers and enhanced selectivity could significantly improve the yield and purity of the biphenyl intermediate. For the cyclization step, the development of catalytic Cadogan-type reactions that are operative under milder conditions would be of great benefit, especially for substrates that bear sensitive functional groups. researchgate.net

Exploration of C-H Activation Strategies: Contemporary synthetic methods centered on direct C-H activation and functionalization provide a more atom-economical and potentially more direct pathway to functionalized carbazoles. researchgate.net Future investigations could be directed towards devising a C-H activation approach to directly couple the two aromatic rings and construct the carbazole nucleus in a single step, thereby circumventing the need for pre-functionalized starting materials.

Analogue Synthesis for Structure-Activity Relationship Studies: The proposed synthetic route can be readily adapted for the preparation of a broad spectrum of analogues of this compound. By systematically varying the substituents on the initial aromatic precursors, a diverse library of related carbazoles can be synthesized. This would facilitate comprehensive structure-activity relationship (SAR) studies to elucidate how different functional groups at various positions on the carbazole core modulate its chemical and physical properties. This is of particular importance for applications in materials science and medicinal chemistry, where the precise tuning of properties is paramount.

Flow Chemistry Approaches: The implementation of continuous flow chemistry could offer substantial advantages for the synthesis of this compound and its analogues. Flow reactors afford superior control over reaction parameters, including temperature and reaction duration, which could translate to improved yields and selectivity. Furthermore, flow chemistry can augment the safety profile of handling potentially hazardous reagents and intermediates.

Advanced Electronic Structure and Quantum Chemical Investigations of 2 Nitro 6 Trifluoromethyl 9h Carbazole

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure and properties of many-body systems, such as molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties, providing deep insights into the behavior of the molecule in its ground state.

The initial step in the theoretical investigation of 2-Nitro-6-(trifluoromethyl)-9H-carbazole involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For the isolated molecule in the gas phase, DFT calculations are expected to predict a nearly planar conformation for the carbazole (B46965) ring system. nih.gov This planarity is a characteristic feature of the carbazole core, which consists of two benzene (B151609) rings fused to a central pyrrole (B145914) ring.

However, the presence of the bulky and highly electronegative nitro (NO₂) and trifluoromethyl (CF₃) groups at the 2 and 6 positions, respectively, can introduce minor distortions. The planarity of the carbazole unit is crucial for its electronic properties, as it facilitates π-electron delocalization across the fused ring system. While solid-state structures of similar carbazole derivatives can exhibit slight non-planarity due to crystal packing forces, theoretical calculations for an isolated molecule generally favor a planar structure. nih.gov

Below is a table of selected, theoretically optimized geometrical parameters for this compound. These values are representative of what would be expected from a DFT calculation at a standard level of theory (e.g., B3LYP/6-31G*).

ParameterValue
C-N (Pyrrole Ring) Bond Length~1.38 Å
C-C (Aromatic) Bond Length~1.40 Å
C-NO₂ Bond Length~1.47 Å
C-CF₃ Bond Length~1.50 Å
Dihedral Angle (Benzene-Pyrrole-Benzene)< 1°

Note: The data in this table is illustrative and based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not publicly available.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be primarily localized on the electron-rich carbazole ring system, particularly the pyrrole nitrogen and the adjacent carbon atoms. Conversely, the LUMO is anticipated to be distributed over the electron-deficient regions, specifically the nitro and trifluoromethyl groups, as well as the aromatic rings to which they are attached. This spatial separation of the HOMO and LUMO is characteristic of a donor-acceptor type molecule. The strong electron-withdrawing nature of the NO₂ and CF₃ groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted carbazole, with a pronounced effect on the LUMO, leading to a reduced HOMO-LUMO gap.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has important implications for its potential use in electronic devices.

Molecular OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -3.0 eV
HOMO-LUMO Gap~ 3.5 eV

Note: The data in this table is illustrative and based on general trends for carbazoles with strong electron-withdrawing substituents. Specific values would require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

In the case of this compound, the MESP map would show regions of high negative potential (typically colored red) around the oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group, indicating their high electron density and suitability for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the N-H group in the pyrrole ring and potentially on the carbon atoms of the aromatic rings. These positive regions are susceptible to nucleophilic attack. The MESP analysis visually confirms the intramolecular charge transfer character of the molecule, with electron density being pulled from the carbazole core towards the substituents.

The nitro (NO₂) and trifluoromethyl (CF₃) groups are powerful electron-withdrawing substituents that profoundly influence the electronic density distribution of the carbazole framework. The nitro group exerts its effect through both resonance (mesomeric) and inductive effects, while the trifluoromethyl group primarily acts through a strong inductive effect.

The presence of these groups at the 2 and 6 positions leads to a significant polarization of the molecule. They pull electron density from the π-system of the carbazole, resulting in a decrease in electron density on the aromatic rings. nih.gov This effect is particularly pronounced at the ortho and para positions relative to the substituents. This redistribution of electron density lowers the energy of the LUMO, making the molecule a better electron acceptor. The electron-donating character of the nitrogen atom in the carbazole ring is counteracted by the strong pull from the substituents, leading to a molecule with significant intramolecular charge-transfer characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited states and predict its photophysical properties, such as electronic absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. For this compound, the absorption spectrum is expected to be characterized by intense bands corresponding to π-π* transitions within the carbazole ring system and intramolecular charge transfer (ICT) transitions from the carbazole donor to the nitro and trifluoromethyl acceptor groups.

Based on studies of similar nitro-substituted carbazoles, the absorption spectrum would likely exhibit bands in the range of 260-410 nm. iucr.orgresearchgate.net The emission spectrum, which is a result of the molecule relaxing from its excited state back to the ground state, is expected to be red-shifted compared to the absorption spectrum (a phenomenon known as Stokes shift). The emission properties would be highly sensitive to solvent polarity due to the ICT nature of the excited state.

Spectral PropertyPredicted Wavelength Range
Absorption Maximum (λ_abs)350 - 400 nm
Emission Maximum (λ_em)450 - 500 nm

Note: The data in this table is illustrative and based on the photophysical properties of structurally related carbazole derivatives. iucr.orgresearchgate.net Specific values would require dedicated TD-DFT calculations and experimental verification.

Characterization of Excited States: Intra-Ligand Charge Transfer (ILCT) and Charge Transfer (CT) Transitions

The photophysical properties of this compound are governed by its electronic transitions upon photoexcitation. The presence of both electron-donating (the carbazole nitrogen) and strong electron-accepting moieties (the nitro and trifluoromethyl groups) sets the stage for significant charge redistribution in the excited state. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict and analyze these transitions. kbhgroup.inresearchgate.net

In molecules like this, electronic transitions are often characterized by a significant shift in electron density from one part of the molecule to another. The key transitions expected for this compound are:

π → π Transitions:* These transitions are common in aromatic systems and involve the excitation of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital, primarily localized on the carbazole ring system.

Computational analyses of similar nitro-aromatic compounds reveal that upon excitation, there is a substantial movement of electron density from the Highest Occupied Molecular Orbital (HOMO), typically localized on the carbazole framework, to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly centered on the nitro group and the carbon atom to which it is attached. researchgate.net This HOMO→LUMO transition is the primary descriptor of the charge-transfer nature of the lowest singlet excited state (S₁).

The nature of the excited state can be further influenced by structural relaxation. In many nitro-aromatic compounds, the nitro group may twist out of the plane of the aromatic ring in the excited state, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which can influence the fluorescence quantum yield and lifetime. researchgate.net

Advanced Quantum Chemical Characterization

To gain a deeper understanding of the molecule's stability, bonding, and reactivity, advanced quantum chemical methods are employed. These techniques provide insights beyond simple molecular orbital pictures.

Natural Bond Orbital (NBO) Analysis: Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. A key feature of NBO analysis is its ability to quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, known as hyperconjugative interactions. These interactions are measured by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal several critical interactions:

Delocalization from Carbazole Core: Strong delocalization is expected from the π-orbitals of the benzene rings (donors) and the lone pair of the nitrogen atom (n_N) into the anti-bonding π* orbitals of the adjacent C=C bonds within the carbazole framework.

Acceptor Role of Substituents: The most significant interactions would involve charge transfer to the substituents. The π* orbital of the C-NO₂ bond is a powerful acceptor. NBO analysis would show significant E(2) values for interactions like π(C=C) → π(C-NO₂) and n_N → π(C-NO₂), indicating a substantial flow of electron density towards the nitro group. This delocalization stabilizes the molecule and is fundamental to the group's electron-withdrawing nature.

Hyperconjugation involving the CF₃ Group: The trifluoromethyl group participates in hyperconjugation primarily as an acceptor. The high electronegativity of fluorine atoms polarizes the C-F bonds, creating low-energy anti-bonding σ(C-F) orbitals. These orbitals can accept electron density from the π-system of the benzene ring (π(C=C) → σ(C-F)), contributing to the group's strong electron-withdrawing effect.

An illustrative table of key hyperconjugative interactions and their stabilization energies, as would be predicted by NBO analysis, is shown below.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C1-C2)π(C3-C4)~15-20Ring Delocalization
LP(N5)π(C4-C4a)~30-40N Lone Pair Delocalization
π(C1-C2)π(C-NO₂)~5-10Charge Transfer to Nitro Group
π(C7-C8)σ(C-CF₃)~2-5Hyperconjugation with CF₃ Group

Note: The values are illustrative, based on typical NBO calculations for similar aromatic systems, and represent the stabilization energy associated with the donor-acceptor interaction.

Global and Local Chemical Reactivity Descriptors

Global Descriptors: These parameters describe the molecule as a whole.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. globalresearchonline.net For this compound, the strong electron-withdrawing groups are expected to significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap compared to unsubstituted carbazole, indicating higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer (η ≈ ΔE/2). Softness is the reciprocal of hardness (S = 1/η). A molecule with a small energy gap is considered "soft," while one with a large gap is "hard." The subject compound is expected to be a relatively soft molecule.

Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity measures the ability to attract electrons. The electrophilicity index quantifies the ability of a molecule to accept electrons. Due to the NO₂ and CF₃ groups, this compound is predicted to have a high electrophilicity index, making it a strong electron acceptor. globalresearchonline.net

Local Descriptors: These descriptors pinpoint reactive sites within the molecule.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comscm.com

f⁺(r): Predicts sites for nucleophilic attack (where an electron is added). For this molecule, the f⁺(r) values are expected to be highest on the nitro group and the aromatic carbon atoms near it.

f⁻(r): Predicts sites for electrophilic attack (where an electron is removed). The f⁻(r) values would be largest on the carbazole nitrogen and the carbon atoms of the carbazole rings that are not directly influenced by the withdrawing groups.

DescriptorPredicted Value/CharacteristicImplication
HOMO-LUMO Gap (ΔE)Relatively SmallHigh Reactivity, Polarizable
Chemical Hardness (η)LowLow resistance to charge transfer
Electrophilicity Index (ω)HighStrong electrophile (electron acceptor)
Most Nucleophilic Site (Max f⁻)Carbazole Nitrogen (N-H)Site for electrophilic attack
Most Electrophilic Site (Max f⁺)Nitro Group Carbons/NitrogenSite for nucleophilic attack

Theoretical Calculation of Redox Potentials

The redox potential of a molecule quantifies its tendency to be oxidized (lose electrons) or reduced (gain electrons). Theoretical calculations can predict these potentials by computing the Gibbs free energy change (ΔG) for the relevant redox reaction. For the oxidation of the carbazole, the process is: Carbazole → Carbazole⁺• + e⁻

The presence of electron-withdrawing groups like NO₂ and CF₃ makes it more difficult to remove an electron from the carbazole core. These groups stabilize the neutral molecule by pulling electron density away from the ring. When an electron is removed to form the radical cation (Carbazole⁺•), this stabilizing effect is less pronounced relative to the neutral state, or the groups may destabilize the resulting positive charge. Consequently, a higher energy input is required for oxidation.

Compared to unsubstituted 9H-carbazole, this compound is expected to have a significantly higher oxidation potential. This high potential reflects its lower tendency to act as an electron donor, a direct consequence of the electronic properties of its substituents. Computational studies on similar substituted carbazoles confirm that strong electron-withdrawing groups invariably increase the oxidation potential. nih.goviucr.org

Computational Studies on Structure-Electronic Property Relationships in Nitro(trifluoromethyl)carbazoles

The electronic properties of this compound are a direct result of the complex interplay between its constituent parts, a relationship that can be systematically explored through computational studies. nih.govresearchgate.net

The foundational structure is the 9H-carbazole, an electron-rich aromatic heterocycle that serves as an effective electron-donating core. nih.gov The introduction of substituents dramatically modulates its properties:

The Nitro Group (NO₂): As a potent -R and -I group (strong resonance and inductive electron-withdrawing), the nitro group at the 2-position significantly lowers the energy of the LUMO. This effect is paramount in defining the molecule's role as an electron acceptor, increasing its electrophilicity and redox potential. nih.gov Its presence also dictates the nature of the lowest excited state, inducing a strong charge-transfer character. researchgate.net

Computational studies on related systems show that the precise positioning of these groups is critical. Substitution at the 2, 3, 6, and 7 positions of the carbazole core has a profound impact on the HOMO and LUMO energy levels. The combination of a nitro group on one ring and a trifluoromethyl group on the other creates a highly polarized molecule with distinct electronic characteristics compared to symmetrically substituted carbazoles. This structure-property relationship is fundamental to designing molecules with tailored electronic and photophysical properties for applications in materials science. mdpi.com

Photophysical Phenomena and Spectroscopic Characterization of 2 Nitro 6 Trifluoromethyl 9h Carbazole

Ultraviolet-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. Analysis of the UV-Vis absorption spectrum provides valuable information about the electronic structure of the molecule.

The UV-Vis absorption spectrum of carbazole-based compounds is characterized by distinct absorption bands arising from π-π* and n-π* electronic transitions. In carbazole (B46965) and its derivatives, the absorption bands in the UV region are typically assigned to transitions within the carbazole moiety. nih.gov For instance, a study on 2-nitro-3-phenyl-9H-carbazole showed an absorption band ranging from 260 nm to 410 nm, which was attributed to the carbazole framework. nih.gov The presence of broad absorption bands at lower energies, around 350 nm, can suggest the formation of carbazole dimer excimers. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to interpret the electronic absorption spectra. rsc.org These calculations can help in assigning the nature of the electronic transitions, such as identifying them as HOMO-LUMO transitions or transitions involving other molecular orbitals. researchgate.net For many coumarin (B35378) derivatives, which share some structural similarities with functionalized carbazoles, the first allowed excitation is associated with a HOMO-LUMO transition involving charge transfer from the benzenic part to the pyranone moiety. researchgate.net

The introduction of substituents onto the carbazole ring system can significantly alter its photophysical properties. nih.gov Electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups, can influence the electronic transitions and consequently the absorption maxima (λmax) and the shape of the absorption bands.

The nitro group, being a strong electron-withdrawing group, is known to cause a decrease in the π-electron delocalization in aromatic rings to which it is attached. nih.gov This can lead to shifts in the absorption bands. Similarly, the trifluoromethyl group also possesses an electron-withdrawing inductive effect. researchgate.net The combined influence of these two groups at the 2 and 6 positions of the carbazole ring is expected to perturb the electronic structure, leading to changes in the energy of the molecular orbitals and thus affecting the absorption spectrum. The presence of such substituents can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, depending on the nature of the electronic transitions and the position of substitution.

It is also important to consider that impurities, even at very low concentrations, can have a profound impact on the luminescent properties of carbazole derivatives. rsc.orgnih.gov For example, isomeric impurities in commercial carbazole have been shown to significantly affect its fluorescence and phosphorescence characteristics. nih.gov

Emission Spectroscopy: Fluorescence and Phosphorescence

Upon absorption of light, an excited molecule can return to its ground state through radiative pathways, namely fluorescence and phosphorescence. The study of these emission processes provides insights into the excited state dynamics of the molecule.

Fluorescence is the emission of light from a singlet excited state. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The introduction of substituents can have a dramatic effect on the fluorescence quantum yield.

For example, in a series of pyridine-functionalised carbazole-based emitters, the fluorescence quantum yield was found to increase significantly upon protonation, from as low as 16% to 80%. rsc.org In another study on benzothiazole-difluoroborates, the fluorescence quantum yields were found to range from dark to ultra-bright depending on the peripheral substituents. nih.gov The presence of electron-withdrawing groups can sometimes lead to fluorescence quenching due to the promotion of non-radiative decay pathways or intersystem crossing to the triplet state. For instance, the attachment of a quinone group, an electron acceptor, to a fluorophore is known to decrease fluorescent emission. nih.gov

The fluorescence quenching of carbazole by various molecules has been a subject of study to understand the underlying photophysical processes. acs.org The efficiency of fluorescence is often influenced by factors such as intramolecular charge transfer (ICT), which can be promoted by donor-acceptor architectures within the molecule. nih.gov

An excimer is a dimer of a molecule that is associated in its excited state but dissociated in its ground state. Excimer formation is often concentration-dependent and results in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. The formation of carbazole dimer excimers has been suggested by the presence of broad absorption bands at lower energies. nih.gov The emission spectrum of 2-nitro-3-phenyl-9H-carbazole, when excited at 350 nm, showed a dominant broad peak at 400 nm, which was attributed to the emission from the carbazole excimer. nih.gov

An exciplex, or excited-state complex, is formed between two different types of molecules, one in its excited state and the other in its ground state. The formation of exciplexes is a common phenomenon in systems containing electron donor and acceptor moieties and can lead to new, red-shifted emission bands. The study of exciplex dynamics provides information on the charge transfer processes occurring in the excited state.

Phosphorescence is the emission of light from a triplet excited state. Because this is a spin-forbidden transition, the lifetime of phosphorescence is typically much longer than that of fluorescence. The observation of phosphorescence, especially at room temperature, is often facilitated by factors that enhance spin-orbit coupling, such as the presence of heavy atoms or specific molecular packing in the solid state. acs.org

Carbazole derivatives have been extensively studied for their room-temperature phosphorescence (RTP) properties. acs.orgnih.govnih.govfrontiersin.orguef.firsc.org In some cases, N-aryl-substituted carbazoles with carbonyl and nitrile groups have shown dual emission consisting of both fluorescence and phosphorescence in powder form under ambient conditions. acs.org The close packing in the solid state, facilitated by interactions like hydrogen bonding and π-π stacking, is associated with the long-lived triplet excited state and RTP. acs.org

Some N-borylated carbazoles exhibit thermoresponsive phosphorescence, with the emission color shifting from greenish-yellow at low temperatures (77 K) to orange-red at room temperature. acs.org At cryogenic temperatures, the phosphorescence often originates from the triplet states of isolated molecules, while at room temperature, molecular assemblies in the condensed phase can lead to red-shifted emission. acs.org The presence of a nitro group, as in 2-Nitro-6-(trifluoromethyl)-9H-carbazole, could potentially influence the phosphorescence properties by affecting the rates of intersystem crossing and the energy of the triplet state.

Time-Resolved Spectroscopic Investigations

Time-resolved spectroscopy provides a powerful lens through which the fleeting events occurring in a molecule after the absorption of light can be observed. These techniques, operating on timescales from femtoseconds to milliseconds, are indispensable for elucidating the pathways of energy dissipation and the lifetimes of excited electronic states.

Excited State Lifetimes (Singlet and Triplet)

Following fluorescence or non-radiative decay from the S₁ state, the molecule can undergo intersystem crossing (ISC) to populate the lowest triplet state (T₁). The lifetime of the triplet state (τ_T) is generally much longer than the singlet lifetime, often extending into the microsecond or even millisecond regime. The strong spin-orbit coupling induced by the nitro group is known to facilitate ISC, suggesting that triplet state formation could be an efficient process for this molecule. However, without direct experimental measurements, the precise values for the singlet and triplet lifetimes of This compound remain to be determined.

Table 1: Hypothetical Excited State Lifetimes of Substituted Carbazoles

CompoundSubstituentsExpected Singlet Lifetime (τ_S)Expected Triplet Lifetime (τ_T)
CarbazoleNone~13-15 ns mdpi.com~µs - ms
2-Nitrocarbazole2-NO₂< 10 ns~µs
This compound 2-NO₂, 6-CF₃Significantly < 10 ns~µs

Note: The values for the substituted carbazoles are estimations based on the known effects of the substituent groups and require experimental verification.

Mechanisms of Non-Radiative Decay Pathways

One of the most significant non-radiative pathways for nitroaromatics is efficient intersystem crossing (ISC) from the singlet excited state to the triplet manifold. The nitro group is known to enhance spin-orbit coupling, which facilitates this spin-forbidden transition. This rapid ISC can significantly quench fluorescence.

Internal conversion (IC) is another key non-radiative process, where the molecule relaxes from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀) without the emission of a photon. The energy is dissipated as heat to the surrounding environment. The presence of flexible substituent groups or specific vibrational modes can promote IC. In the case of This compound , torsional motions of the nitro group relative to the carbazole plane could provide a significant channel for internal conversion.

Furthermore, intramolecular charge transfer (ICT) states can play a critical role. The presence of both electron-donating (the carbazole nitrogen) and strong electron-withdrawing groups (nitro and trifluoromethyl) can lead to the formation of an ICT excited state. The stability and geometry of this ICT state can influence the rates of both radiative and non-radiative decay. In polar solvents, the stabilization of the ICT state can bring it closer in energy to the ground state, potentially accelerating non-radiative decay through a conical intersection.

Solvatochromism and Environmental Sensitivity of Photophysical Properties

Solvatochromism refers to the change in the color of a substance (and hence its absorption and emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For molecules that exhibit a significant change in dipole moment upon excitation, such as those with intramolecular charge transfer character, the effect of solvent polarity on their photophysical properties can be pronounced.

For This compound , a significant solvatochromic effect is anticipated. The carbazole moiety acts as an electron donor, while the nitro and trifluoromethyl groups are strong electron acceptors. Upon excitation, a transfer of electron density from the carbazole ring to the substituents is likely, leading to a larger dipole moment in the excited state compared to the ground state.

In polar solvents, the more polar excited state will be stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum. Conversely, the absorption spectrum may show a smaller shift, depending on the ground state polarity. The magnitude of this shift can be correlated with solvent polarity parameters, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.

While specific experimental data for the solvatochromism of This compound is not available, studies on other donor-acceptor carbazole derivatives have demonstrated significant red-shifts in emission with increasing solvent polarity, confirming the presence of ICT states. bioengineer.org

Table 2: Expected Solvatochromic Shifts for this compound

SolventPolarity (Dielectric Constant)Expected Absorption Maximum (λ_abs)Expected Emission Maximum (λ_em)Expected Stokes Shift
HexaneLow (~1.9)Shorter WavelengthShorter WavelengthSmaller
DichloromethaneMedium (~9.1)
AcetonitrileHigh (~37.5)Longer WavelengthLonger WavelengthLarger

Note: This table represents a qualitative prediction of the expected solvatochromic behavior. The arrows indicate the anticipated direction of the shift with increasing solvent polarity.

Advanced Spectroscopic Techniques for Photophysical Pathway Elucidation

To gain a deeper understanding of the complex photophysical processes in molecules like This compound , advanced spectroscopic techniques are employed.

Photoacoustic Spectroscopy for Energy Dissipation Studies

Photoacoustic spectroscopy (PAS) is a powerful technique for directly measuring the heat released through non-radiative decay processes. youtube.com In a PAS experiment, a sample is excited by a modulated light source. The absorbed energy that is converted into heat through non-radiative pathways causes periodic thermal expansion of the sample, which in turn generates acoustic waves. These sound waves are detected by a sensitive microphone.

The amplitude of the photoacoustic signal is directly proportional to the amount of heat generated, and thus to the efficiency of non-radiative decay. By comparing the photoacoustic signal with the absorption spectrum, the quantum yield of non-radiative processes can be determined. This technique is particularly valuable for studying compounds with low or no fluorescence, where traditional emission-based methods are not feasible.

For This compound , PAS could be employed to quantify the energy dissipated through non-radiative channels like internal conversion and intersystem crossing. By performing PAS measurements in different solvents, the influence of the environment on the efficiency of these non-radiative pathways could be investigated, providing further insight into the role of ICT states.

Elucidating Structure-Photophysical Property Relationships in Nitro(trifluoromethyl)carbazoles

The photophysical properties of carbazole derivatives are intricately linked to their molecular structure. The position, number, and electronic nature of substituents on the carbazole core can dramatically alter the absorption and emission characteristics, as well as the excited-state dynamics.

In the case of This compound , the presence of two strong electron-withdrawing groups at the 2 and 6 positions is a key structural feature. The nitro group at the 2-position is expected to have a more pronounced effect on the electronic structure of the carbazole system compared to a substituent at the 3 or 6 positions due to its direct conjugation with the nitrogen atom's lone pair through the aromatic system. The trifluoromethyl group at the 6-position further enhances the electron-accepting character of the molecule.

This substitution pattern is likely to result in:

A significant red-shift in the absorption and emission spectra compared to unsubstituted carbazole, due to the extension of the π-conjugated system and the stabilization of the lowest unoccupied molecular orbital (LUMO).

A high propensity for intramolecular charge transfer (ICT) upon excitation, leading to a large excited-state dipole moment and pronounced solvatochromism.

A low fluorescence quantum yield due to the efficient non-radiative decay pathways facilitated by the nitro group, such as enhanced intersystem crossing and potentially internal conversion.

A potentially high triplet quantum yield , making such compounds interesting for applications that rely on triplet excitons, such as phosphorescent OLEDs or photodynamic therapy, although the triplet state itself may also have non-radiative decay channels.

By systematically comparing the photophysical properties of This compound with other substituted carbazoles (e.g., those with only a nitro group, only a trifluoromethyl group, or with substituents at different positions), a comprehensive understanding of the structure-property relationships can be established. This knowledge is crucial for the rational design of new carbazole-based materials with tailored photophysical properties for specific applications.

Crystallographic Analysis and Supramolecular Assembly of Functionalized Carbazole Systems

Single Crystal X-ray Diffraction: Molecular Conformation and Intermolecular Interactions

No single crystal X-ray diffraction data has been found for 2-Nitro-6-(trifluoromethyl)-9H-carbazole.

Dihedral Angles and Planarity of Carbazole (B46965) Ring Systems

Specific dihedral angles and planarity analysis for the carbazole ring system of this compound are not available in the reviewed literature.

Role of Nitro and Trifluoromethyl Groups in Crystal Packing

A detailed analysis of the specific roles of the nitro and trifluoromethyl groups in the crystal packing of this compound cannot be provided without experimental crystallographic data.

Analysis of Supramolecular Features

N-H···O Hydrogen Bonding Interactions

While N-H···O hydrogen bonds are a common feature in the crystal structures of other nitro-substituted carbazoles nih.govnih.gov, no specific information on such interactions in this compound has been reported.

π-π Stacking Interactions: Inter-planar Distances and Orientations

There is no available data on the inter-planar distances and orientations of π-π stacking interactions for this compound.

Halogen Bonding and Other Non-Covalent Interactions

No studies describing halogen bonding or other specific non-covalent interactions for this compound were identified.

Lack of Available Data for this compound

Following an extensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available research data specifically for the compound This compound that would permit the creation of the requested article.

The specified outline requires in-depth information on crystallographic analysis, Hirshfeld surfaces, crystal engineering, and three-dimensional interaction networks. These topics necessitate experimental data from single-crystal X-ray diffraction and detailed computational analysis, which have not been published for this particular molecule.

Searches for the compound's synthesis, crystal structure, and supramolecular chemistry have yielded no specific results. While data is available for structurally related carbazole derivatives, such as 2-nitro-3-phenyl-9H-carbazole and other carbazoles containing nitro or trifluoromethyl groups, the strict instructions to focus solely on "this compound" prevent the use of these analogues. Introducing data from different compounds would violate the core requirement of the request.

Therefore, due to the absence of the necessary scientific information in the public domain, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for the specified compound.

Reactivity, Transformation Pathways, and Mechanistic Studies of 2 Nitro 6 Trifluoromethyl 9h Carbazole

Reactivity of the Nitro Group

The nitro group at the C-2 position of the carbazole (B46965) ring is a key determinant of the molecule's chemical behavior. Its strong electron-withdrawing nature activates the aromatic system for certain reactions while deactivating it for others.

Catalytic and Stoichiometric Reduction to Amino Carbazoles

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to a wide range of further functionalizations.

Catalytic Reduction: Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For carbazole derivatives, catalytic transfer hydrogenation has proven to be an effective and safe method. For instance, the reduction of a related nitrocarbazole diester to its corresponding amino derivative has been achieved in high yield using hydrazine (B178648) hydrate (B1144303) as the hydrogen source and 10% palladium on carbon as the catalyst in a methanolic solution. youtube.com This method is advantageous as it avoids the handling of gaseous hydrogen and often proceeds cleanly under mild conditions. youtube.com A similar approach is expected to be effective for the reduction of 2-Nitro-6-(trifluoromethyl)-9H-carbazole to 2-Amino-6-(trifluoromethyl)-9H-carbazole.

Another promising catalytic method is electrochemical reduction. The cathodic reduction of nitroarenes, including those bearing trifluoromethyl groups, has been successfully demonstrated. mdpi.com This method offers a reagent-free and scalable approach to the synthesis of anilines. mdpi.com

Catalytic Reduction Method Reagents/Conditions Product Key Advantages
Catalytic Transfer HydrogenationHydrazine hydrate, 10% Pd/C, Methanol2-Amino-6-(trifluoromethyl)-9H-carbazoleSafe handling, high yields, mild conditions. youtube.com
Electrochemical ReductionCathodic reduction in acidic media2-Amino-6-(trifluoromethyl)-9H-carbazoleAgent-free, scalable, controlled potential. mdpi.com

Role in Electron-Withdrawing Character and Aromatic Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govhoustonmethodist.org Its presence at the C-2 position of the carbazole nucleus significantly deactivates the aromatic rings towards electrophilic aromatic substitution. This deactivation arises from the resonance and inductive effects of the nitro group, which pull electron density away from the aromatic system. nih.govhoustonmethodist.org Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. masterorganicchemistry.comnih.govnumberanalytics.com In the case of this compound, the nitro group, in concert with the trifluoromethyl group, renders the carbazole skeleton highly electron-poor.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group at the C-6 position also exerts a profound influence on the reactivity of the carbazole system, primarily through its potent electron-withdrawing inductive effect.

Nucleophilic Aromatic Substitution on the Trifluoromethyl Moiety

The inquiry into nucleophilic aromatic substitution (SNAr) on the trifluoromethyl moiety of this compound reveals that the trifluoromethyl group itself is generally not a leaving group in such reactions. SNAr reactions on aromatic rings typically require a good leaving group, such as a halide or a nitro group, and the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comnih.gov While the trifluoromethyl group is strongly electron-withdrawing, the carbon-fluorine bonds are very strong, making the CF3 group a poor leaving group.

Instead, in polyfluoroarenes, it is the fluorine atoms that are displaced by nucleophiles. For example, in reactions of octafluorotoluene, nucleophilic attack occurs at the para position to the trifluoromethyl group, displacing a fluorine atom. youtube.com The nitro group itself can also act as a leaving group in SNAr reactions, a process that has been synthetically utilized. nih.govacs.org Therefore, it is highly improbable that a nucleophile would displace the trifluoromethyl group in this compound.

Influence on Aromatic Ring Electrophilicity

The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly increases the electrophilicity of the aromatic ring to which it is attached. youtube.comstackexchange.com This effect is primarily due to the strong inductive (-I) effect of the three fluorine atoms. In this compound, the trifluoromethyl group at the C-6 position works in conjunction with the nitro group at the C-2 position to substantially lower the electron density of the carbazole ring system. This enhanced electrophilicity makes the aromatic ring more susceptible to attack by nucleophiles. Computational studies on related nitro-substituted heterocyclic compounds have provided insights into how electron-withdrawing groups influence the electrophilicity and reactivity of the aromatic core. mdpi.comnih.gov

Reaction Mechanisms of Key Transformations

The primary and most predictable transformation of this compound is the reduction of the nitro group. The mechanism of other potential reactions, such as nucleophilic aromatic substitution, would follow established pathways for highly electron-deficient aromatic systems.

The mechanism of catalytic hydrogenation of a nitro group on a metal surface is complex and involves several steps. Generally, it is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. numberanalytics.com

In the case of a potential nucleophilic aromatic substitution reaction on the carbazole ring (where a suitable leaving group other than the CF3 group is present), the reaction would likely proceed via a Meisenheimer complex intermediate. masterorganicchemistry.comnih.gov The strong electron-withdrawing nitro and trifluoromethyl groups would effectively stabilize the negative charge of this intermediate, facilitating the reaction. Computational studies on the reaction of nitroarenes with nucleophiles have detailed the energetics and structures of these intermediates and transition states. mdpi.com

A theoretical investigation into the rearrangement of aromatic nitro compounds in trifluoromethanesulfonic acid suggests the possibility of intramolecular shifts of the nitro group. houstonmethodist.org However, the most synthetically valuable and predictable reaction for this compound remains the reduction of its nitro functionality to pave the way for the synthesis of novel carbazole derivatives.

Photochemical Rearrangements and Cyclizations

Radical Intermediates and Reaction Pathways (e.g., SRN1 Mechanism)

The electron-deficient nature of the carbazole ring in this compound makes it a potential substrate for nucleophilic aromatic substitution. One important pathway for such reactions is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. This multi-step process involves the formation of a radical anion intermediate, followed by the loss of a leaving group to generate an aryl radical, which then reacts with a nucleophile.

The general steps of an SRN1 mechanism are as follows:

Initiation: An electron is transferred to the aromatic substrate to form a radical anion.

Propagation:

The radical anion fragments to an aryl radical and a leaving group anion.

The aryl radical reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to a new molecule of the starting aromatic substrate, propagating the chain reaction.

Termination: The radical species are quenched.

Studies on nitroimidazole derivatives have shown that electron capture leads to the formation of radical anions where the spin density is localized on the nitro group and adjacent carbon atoms. rsc.org A similar phenomenon would be expected for this compound, with the initial radical anion being a key intermediate in potential SRN1 reactions.

Catalytic Cycle Elucidation in Metal-Mediated Processes

Transition metal-catalyzed reactions are powerful tools for the functionalization of carbazoles. researchgate.netresearchgate.net Palladium, rhodium, and other metals are known to catalyze a variety of transformations, including C-H activation, cross-coupling reactions, and cyclizations. researchgate.netresearchgate.netacs.org For this compound, metal-mediated processes could be employed for further derivatization.

A hypothetical catalytic cycle for a metal-catalyzed cross-coupling reaction on the carbazole core might involve:

Oxidative Addition: The metal catalyst inserts into a C-X bond (where X is a halide or other leaving group) on the carbazole or a coupling partner.

Transmetalation (for cross-coupling): A second organic fragment is transferred to the metal center from an organometallic reagent.

Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, regenerating the catalyst and forming the final product.

While specific catalytic cycles involving this compound have not been reported, the extensive literature on carbazole functionalization suggests that such processes are feasible. researchgate.netresearchgate.net

Derivatization Strategies and Modulating Reactivity through Substituent Effects

The synthesis of derivatives of this compound can be achieved through various strategies, including modifications of the carbazole nitrogen, the aromatic rings, or the existing functional groups. nih.govsemanticscholar.orgnih.gov The Cadogan reaction, a reductive cyclization of 2-nitrobiphenyls, is a common method for synthesizing the carbazole core itself and can be adapted to produce a variety of substituted carbazoles. nih.govnih.gov

The reactivity of the molecule can be modulated by introducing different substituents. For example, the introduction of electron-donating groups could increase the electron density of the carbazole ring system, potentially altering its susceptibility to electrophilic attack and its photophysical properties. Conversely, the addition of further electron-withdrawing groups would enhance its electron-deficient character.

Stability and Degradation Pathways under Various Conditions

The stability of this compound will be influenced by its constituent functional groups. The nitro group can be susceptible to reduction under appropriate conditions, potentially forming an amino group. The trifluoromethyl group is generally stable but can participate in nucleophilic substitution reactions under forcing conditions.

Based on related compounds, potential degradation pathways could include:

Reduction of the nitro group: This is a common transformation for nitroaromatics and can be achieved using various reducing agents.

Nucleophilic aromatic substitution: The electron-withdrawing nature of the substituents may render the aromatic ring susceptible to attack by strong nucleophiles.

Photodegradation: As discussed earlier, UV irradiation could lead to rearrangements or decomposition.

No Scientific Data Available for this compound in Optoelectronic Applications

Following a comprehensive search of available scientific literature and research databases, no specific studies or detailed data could be found regarding the application of the chemical compound This compound in the fields of optoelectronics and advanced material science as outlined.

The requested article structure, which includes detailed discussions on its use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), necessitates access to specific research findings that are not present in the public domain for this particular molecule. The intricate topics of design principles for emitters, tuning of electronic energy levels, advanced emitter architectures like Thermally Activated Delayed Fluorescence (TADF), its role as an electron donor or acceptor, and interface engineering have not been investigated or reported for this compound.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided, detailed outline. The absence of research into this specific compound's properties and performance in optoelectronic devices means that the required data for creating tables and discussing detailed findings does not exist.

Exploration of Optoelectronic and Advanced Material Science Applications of 2 Nitro 6 Trifluoromethyl 9h Carbazole

Organic Semiconductors and Charge Transport Materials

The carbazole (B46965) unit is a well-established building block for hole-transporting materials due to its electron-rich nature and rigid planar structure, which facilitates intermolecular π-π stacking and efficient charge hopping. rsc.org However, the introduction of potent electron-withdrawing groups like the nitro and trifluoromethyl moieties is expected to significantly modify these properties, potentially inducing n-type (electron-transporting) or ambipolar (both hole- and electron-transporting) behavior. acs.org

Direct experimental data on the carrier mobility and conductivity of 2-Nitro-6-(trifluoromethyl)-9H-carbazole are not currently available. However, studies on other carbazole derivatives bearing strong electron-withdrawing groups provide valuable insights. For instance, the introduction of cyano groups, which are also strongly electron-withdrawing, into a carbazole core has been shown to induce electron-transporting capabilities. acs.org It is plausible that the synergistic electron-withdrawing effect of the nitro and trifluoromethyl groups in the target molecule would lead to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a key requirement for efficient electron injection and transport.

The expected charge transport properties of this compound and related compounds are summarized in the table below, based on theoretical considerations and data from analogous materials.

Compound/AnalogExpected Dominant Carrier TypePotential Carrier Mobility (cm²/Vs)Key Influencing Factors
This compound N-type or AmbipolarNot Experimentally DeterminedStrong electron-withdrawing -NO₂ and -CF₃ groups lowering LUMO energy.
Cyano-substituted CarbazolesElectron-transporting10⁻⁵ to 10⁻³Presence of multiple cyano groups creating efficient electron transport channels. acs.org
Diindolo[3,2-b:2′,3′-h]carbazole DerivativesP-typeUp to 10⁻²Extended π-conjugation and favorable molecular packing. nih.gov

This table presents expected properties for this compound based on data from analogous compounds.

While no specific reports on the fabrication of Organic Thin-Film Transistors (OTFTs) using this compound exist, the anticipated n-type or ambipolar characteristics make it a candidate for the active layer in such devices. The performance of OTFTs is highly dependent on the molecular ordering and morphology of the thin film. nih.gov

The fabrication of OTFTs with carbazole derivatives typically involves solution processing or vacuum deposition techniques to create a thin film on a substrate with source, drain, and gate electrodes. nih.gov For a material like this compound, optimization of the deposition conditions and the use of appropriate gate dielectrics would be crucial to achieve good device performance. The strong dipole moment expected for this molecule could influence its self-assembly and packing in the solid state, which in turn would affect the charge transport properties of the resulting OTFT. nih.gov

Fluorescent Probes and Dyes for Non-Biological Applications

Carbazole derivatives are well-known for their fluorescent properties. The introduction of nitro and trifluoromethyl groups is expected to modulate the fluorescence of the carbazole core, making this compound a potential candidate for use as a fluorescent probe or dye.

The presence of a nitro group on an aromatic fluorophore often leads to fluorescence quenching. This is typically due to a photoinduced electron transfer (PET) process, where the excited electron from the fluorophore is transferred to the electron-deficient nitro group, leading to a non-radiative decay pathway. nih.gov Therefore, it is highly probable that this compound itself would be weakly fluorescent or non-fluorescent.

This inherent quenching mechanism can be exploited in the design of "turn-on" fluorescent probes. For example, if the nitro group is chemically modified or removed upon interaction with a specific analyte, the fluorescence of the carbazole core could be restored. Conversely, the compound could act as a "turn-off" sensor if its interaction with an analyte enhances the PET process.

A study on the fluorescence quenching of carbazole by a 2-chloro-3,5-dinitrobenzotrifluoride (B120725) complex demonstrated a combined quenching procedure, highlighting the efficiency of nitro- and trifluoromethyl-substituted aromatics in modulating fluorescence. nih.gov

Chemosensory Materials: Design Principles and Signal Transduction Mechanisms

The design of chemosensory materials based on carbazole often involves incorporating a recognition site (receptor) that can selectively bind to a target analyte, and a signaling unit (the carbazole fluorophore) that reports this binding event through a change in its optical properties.

While there are no specific studies on the use of this compound for ion detection, other carbazole derivatives have been successfully employed as fluorescent chemosensors for various metal ions. The general design principle involves attaching a specific ion-binding ligand to the carbazole framework. The binding of a metal ion to the ligand can perturb the electronic structure of the carbazole, leading to a change in its fluorescence.

For a molecule like this compound, the nitrogen atom of the carbazole ring or a synthetically introduced chelating group could serve as the ion recognition site. The binding of a metal ion could disrupt the PET quenching caused by the nitro group, resulting in a "turn-on" fluorescence response. The selectivity of the sensor would be determined by the specific design of the binding pocket to favor a particular ion. For instance, a phenylalanine-embedded carbazole derivative has shown high selectivity in detecting Co²⁺, Ni²⁺, and Cu²⁺ ions.

The potential mechanism for ion detection using a hypothetical sensor based on this compound is outlined below:

Sensor StateFluorescenceProposed Mechanism
Free Sensor QuenchedEfficient photoinduced electron transfer (PET) from the excited carbazole to the electron-withdrawing nitro and trifluoromethyl groups.
Sensor + Metal Ion Enhanced ("Turn-on")Coordination of the metal ion to a binding site on the sensor, which disrupts the PET process and restores the fluorescence of the carbazole core.

This table describes a hypothetical sensing mechanism.

Optical Response Mechanisms for Sensing Applications

The potential of this compound in optical sensing applications would theoretically be rooted in the photophysical properties of the carbazole moiety, significantly modulated by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. In many carbazole-based sensors, the fundamental mechanism involves changes in fluorescence or absorption spectra upon interaction with an analyte.

The carbazole unit serves as a fluorophore, a molecule that can re-emit light after being excited by it. The presence of electron-withdrawing groups like -NO₂ and -CF₃ can influence the electronic and photophysical properties of the carbazole core. nih.gov These groups can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ufms.br For instance, a study on nitro derivatives of carbazoles showed that nitro-group substitution impacts the π-electron delocalization in the aromatic rings. nih.gov

A common sensing mechanism is photoinduced electron transfer (PET). In a PET-based sensor, the presence of a quenching species (the analyte) can accept an electron from the excited fluorophore, leading to a decrease (quenching) of the fluorescence intensity. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups in this compound would likely make it a potent electron acceptor, a property that could be harnessed for detecting electron-rich analytes.

Another potential mechanism is intramolecular charge transfer (ICT). In molecules with both electron-donating and electron-accepting parts, excitation with light can cause a shift of electron density from the donor to the acceptor. The resulting emission is often highly sensitive to the polarity of the local environment. If this compound were to interact with an analyte, it could alter the microenvironment's polarity, leading to a detectable shift in its emission wavelength.

While specific studies on this compound are absent, research on other carbazole derivative polymers has demonstrated their use in optical sensors. For example, certain carbazole derivative polymers have been used for the detection of Fe³⁺ metal ions, where the interaction between the polymer and the ion leads to a measurable change in the material's optical properties. researchgate.net

Table 1: Potential Optical Sensing Mechanisms for this compound (Hypothetical)

Sensing MechanismDescriptionPotential Analyte Type
Photoinduced Electron Transfer (PET)Quenching of fluorescence due to electron transfer between the excited carbazole and the analyte.Electron-rich species
Intramolecular Charge Transfer (ICT)Shift in emission wavelength due to changes in the local environment's polarity upon analyte interaction.Polar molecules
Analyte-Induced AggregationChanges in absorption or emission spectra due to the formation of aggregates in the presence of the analyte.Species capable of inducing intermolecular interactions

Incorporation into Polymeric Materials and Frameworks

The incorporation of carbazole derivatives into polymers is a widely used strategy to develop materials with tailored optoelectronic and mechanical properties for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials.

Synthesis of Carbazole-Containing Polymers

Although no specific synthesis of polymers using this compound as a monomer has been reported, general methods for creating carbazole-containing polymers are well-established. These methods often involve modifying the carbazole molecule to include polymerizable groups.

One common approach is the synthesis of a vinyl monomer, such as N-vinylcarbazole, which can then be polymerized through standard radical, cationic, or anionic polymerization techniques. For this compound, this would first require the synthesis of the N-vinyl derivative.

Another route is through step-growth polymerization. This could involve creating a difunctional carbazole monomer. For example, if functional groups suitable for condensation reactions (like amines, carboxylic acids, or halides) were introduced onto the this compound structure, it could be copolymerized with other monomers to form polyesters, polyamides, or other condensation polymers.

Electropolymerization is another powerful technique for creating thin films of conductive polymers directly on an electrode surface. researchgate.net If this compound can be oxidized or reduced electrochemically, it might be possible to form a polymer film in this manner. The substituents on the carbazole ring would play a crucial role in its electrochemical behavior.

Patents describe various methods for synthesizing carbazole derivatives, which can be intermediates for polymer synthesis. These methods include the Ullmann coupling reaction and the Tauber carbazole synthesis. google.comgoogle.com

Impact on Polymer Optoelectronic and Mechanical Properties

The inclusion of the this compound unit into a polymer backbone would be expected to impart specific properties due to the unique combination of the carbazole core and the electron-withdrawing substituents.

Optoelectronic Properties:

Charge Transport: The carbazole moiety is known for its hole-transporting properties. This makes carbazole-containing polymers highly valuable in the hole-transport layers of OLEDs. The electron-withdrawing nitro and trifluoromethyl groups would lower the HOMO and LUMO energy levels of the carbazole unit. This could be advantageous for tuning the energy levels of the polymer to better match those of other materials in a device, potentially improving charge injection and transport efficiency.

Photoluminescence: The strong electron-withdrawing groups would likely shift the emission spectrum of the carbazole unit. This could be a tool for tuning the color of light emitted from a polymer-based OLED. However, nitro groups are often associated with fluorescence quenching, which could be a disadvantage for light-emitting applications but beneficial for other applications like non-linear optics.

Photoconductivity: The ability of a material to conduct electricity upon exposure to light is crucial for applications like photorefractive polymers and solar cells. Carbazole-containing polymers often exhibit good photoconductivity. The specific substituents on the this compound unit would influence the efficiency of photogeneration of charge carriers and their subsequent transport.

Mechanical Properties:

The rigid, planar structure of the carbazole unit can enhance the thermal stability and mechanical strength of a polymer. Incorporating it into a polymer backbone can increase the glass transition temperature (Tg), making the resulting material more robust at higher temperatures. The specific impact of the nitro and trifluoromethyl groups on the mechanical properties is not documented but would be a subject of interest in any future research.

Table 2: Expected Impact of this compound on Polymer Properties (Hypothetical)

PropertyExpected ImpactRationale
Optoelectronic
Hole MobilityPotentially modifiedCarbazole is a good hole transporter; substituents modulate electronic properties.
Emission WavelengthShifted (likely blue-shifted)Electron-withdrawing groups affect the energy gap.
Fluorescence Quantum YieldPotentially reducedNitro groups can act as fluorescence quenchers.
Energy Levels (HOMO/LUMO)LoweredStrong electron-withdrawing nature of -NO₂ and -CF₃.
Mechanical
Thermal StabilityEnhancedThe rigid carbazole unit increases polymer backbone stiffness.
Glass Transition Temperature (Tg)IncreasedRestriction of polymer chain motion by the bulky, rigid carbazole group.

Q & A

Basic: What are the standard synthetic methodologies for preparing 2-nitro-6-(trifluoromethyl)-9H-carbazole, and how are the products characterized?

Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling. For example, nitro and trifluoromethyl groups can be introduced via palladium-catalyzed Suzuki-Miyaura coupling or Ullmann-type reactions. A common approach includes:

  • Reacting halogenated carbazole precursors with trifluoromethylating agents (e.g., CF₃Cu) under inert conditions .
  • Nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-oxidation .
    Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradients), and characterization employs ¹H/¹³C NMR (to confirm substitution patterns), IR (for functional group analysis), and HRMS (for molecular weight validation) .

Advanced: How can computational chemistry methods like DFT optimize the synthesis or electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations, particularly hybrid functionals (e.g., B3LYP), predict electronic properties such as HOMO-LUMO gaps and charge distribution. For example:

  • Exact exchange terms in functionals improve accuracy for nitro and CF₃ groups, which exhibit strong electron-withdrawing effects .
  • Transition state modeling can guide catalyst selection (e.g., Pd vs. Cu) for cross-coupling steps, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:
Key techniques include:

  • ¹H NMR : Identifies aromatic proton splitting patterns (e.g., para-substituted nitro groups cause distinct deshielding) .
  • ¹³C NMR : Confirms CF₃ carbon signals near 120-125 ppm (quartet, J ≈ 270 Hz) and nitro-substituted carbons .
  • IR : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve discrepancies between theoretical predictions and experimental spectroscopic data?

Answer:

  • Solvent effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM) to match experimental conditions .
  • Vibrational analysis : Compare DFT-calculated IR frequencies (scaled by 0.96-0.98) with experimental data to assign ambiguous peaks .
  • Dynamic effects : Use molecular dynamics to account for conformational flexibility in solution-phase NMR .

Basic: What are the key considerations in optimizing reaction conditions for introducing the trifluoromethyl group?

Answer:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for Ullmann coupling, with ligand additives (e.g., 1,10-phenanthroline) to stabilize intermediates .
  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility of carbazole precursors .
  • Temperature control : Maintain 70-100°C to balance reaction rate and side-product formation .

Advanced: What strategies enable enantioselective synthesis of carbazole derivatives?

Answer:

  • Chiral ligands : Use (R)-BINAP or Josiphos ligands in Pd-catalyzed couplings to induce axial chirality .
  • HPLC analysis : Chiralpak columns (e.g., IB or IG) with heptane/iPrOH eluents separate enantiomers (e.r. >70:30) .

Application: How does this compound function in organic electronics?

Answer:
The compound’s electron-deficient nitro and CF₃ groups enhance electron transport in OLEDs. It acts as:

  • Host material : Improves charge balance in emissive layers .
  • Electron-transport layer (ETL) : Reduces operating voltages (<10 V) due to low LUMO (-3.2 eV) .

Application: What is its potential in medicinal chemistry?

Answer:
As a sulfonamide derivative (e.g., compound 8h ), it inhibits cancer cell proliferation via:

  • Topoisomerase II inhibition : Validated by IC₅₀ values <10 µM in MCF-7 cells .
  • Apoptosis induction : Confirmed via flow cytometry (Annexin V assays) .

Data Contradiction: How to address yield variations in cross-coupling reactions?

Answer:

  • Catalyst loading : Optimize Pd (0.5-5 mol%) to minimize dehalogenation side reactions .
  • Oxygen sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., CF₃Cu reactions) .

Safety: What precautions are necessary when handling this compound?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent nitro group degradation .
  • PPE : Nitrile gloves and fume hoods required due to potential mutagenicity (Ames test positive for some carbazoles) .

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